![molecular formula C8H10BrNO B1446684 (2-Bromo-3-methoxyphenyl)methanamine CAS No. 1261582-19-7](/img/structure/B1446684.png)
(2-Bromo-3-methoxyphenyl)methanamine
Overview
Description
2-Bromo-3-methoxyphenyl)methanamine is an organic compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications in the lab and is commonly used to study the effects of different biochemical and physiological agents.
Scientific Research Applications
Autopolymerization of 2-bromo-3-methoxythiophene
The compound is used in the autopolymerization of 2-bromo-3-methoxythiophene. The study concerning the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .
Synthesis of Functional Materials
Thiophene derivatives, including 2-bromo-3-methoxythiophene, have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Oligothiophenes and polythiophenes derived from thiophene derivatives have been widely studied and have received much attention for their conductivity .
Application in Field-Effect Transistors
Thiophene derivatives have been applied in field-effect transistors . The unique electronic, optical, and redox properties of thiophene make it a suitable candidate for such applications .
Use in Electroluminescent Devices
Thiophene derivatives have been used in electroluminescent devices . The small HOMO-LUMO gap and high polarizability of a sulfur atom in thiophene contribute to its excellent charge transport properties .
Application in Solar Cells
Thiophene derivatives have been used in solar cells . The unique properties of thiophene, including its small HOMO-LUMO gap and high polarizability of a sulfur atom, make it a suitable candidate for such applications .
Synthesis of Analgesic Drug Meptazinol
The compound has been used in the synthesis of the analgesic drug meptazinol . The sequence has been used to synthesize the analgesic drug meptazinol .
Synthesis of (S)-1-(3′-Bromo-2′-Methoxyphenyl)ethanol
(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol ((S)-1b) is the key precursor for the synthesis of Lusutrombopag . The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound .
properties
IUPAC Name |
(2-bromo-3-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFKFVLTBBXGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.